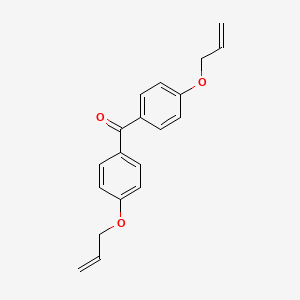

4,4'-Bis(allyloxy)benzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(4-prop-2-enoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-3-13-21-17-9-5-15(6-10-17)19(20)16-7-11-18(12-8-16)22-14-4-2/h3-12H,1-2,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIAUZQWMLBMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Bis Allyloxy Benzophenone and Its Structural Analogues

Precursor Synthesis via 4,4'-Dihydroxybenzophenone (B132225) Routes

The foundational precursor for 4,4'-Bis(allyloxy)benzophenone is 4,4'-Dihydroxybenzophenone. Its synthesis is primarily achieved through two main pathways: Friedel-Crafts acylation and rearrangement/condensation reactions.

Friedel-Crafts acylation is a classic and widely used method for synthesizing aryl ketones, including dihydroxybenzophenones. nih.govyoutube.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. youtube.comsapub.org

One common approach involves the reaction of phenol (B47542) with p-hydroxybenzoic acid. google.com Catalysts such as zinc chloride and phosphorus oxychloride in a solvent like sulfolane (B150427) can be used, although this method can lead to the formation of ortho-isomers as byproducts and may have lower yields. google.com To circumvent some of the issues with corrosive and polluting catalysts like hydrofluoric acid and aluminum chloride, more eco-friendly solid acid catalysts, such as K-10 clay supported metal chlorides, have been developed. ijraset.com Another route involves the acylation of phenol with p-chlorobenzoyl chloride, which can also be catalyzed by these solid acid catalysts. ijraset.com

A two-step process involving the formation of a phenolic ester followed by a Fries rearrangement is also considered a variant of the Friedel-Crafts acylation. thermofisher.com Additionally, protecting the hydroxyl groups of phenols by silylation before acylation can be an effective strategy. google.com The silyl (B83357) groups are subsequently removed during the work-up procedure. google.com

| Reactants | Catalyst/Reagents | Solvent | Key Features |

| Phenol, p-Hydroxybenzoic Acid | Zinc Chloride, Phosphorus Oxychloride | Sulfolane | Can produce ortho-isomers, lower yield. google.com |

| Phenol, p-Chlorobenzoyl Chloride | K-10 Clay Supported Metal Chloride | Ethylene Dichloride | Eco-friendly solid acid catalyst. ijraset.com |

| Phenolic Ester | Lewis or Brønsted Acids | - | Fries rearrangement follows ester formation. thermofisher.com |

| Silylated Phenol | Acylating Agent, Lewis Acid | Inert Organic Solvent | Hydroxyl group protection strategy. google.com |

The Fries rearrangement is a key reaction for the synthesis of hydroxy aryl ketones from phenolic esters. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by Lewis acids like aluminum chloride, involves the migration of an acyl group from the phenolic ester to the aryl ring. wikipedia.org The regioselectivity (ortho vs. para substitution) of the Fries rearrangement is notably dependent on reaction conditions such as temperature. wikipedia.orgajchem-a.com Lower temperatures generally favor the formation of the para-isomer, which is the desired product for 4,4'-dihydroxybenzophenone. wikipedia.org

An alternative to the classic Fries rearrangement is the photo-Fries rearrangement, which uses light to induce the transformation of phenolic esters. thermofisher.com Additionally, anionic Fries rearrangements, which involve the use of a strong base for ortho-metalation, can also be employed. wikipedia.org

Condensation reactions offer another pathway to 4,4'-dihydroxybenzophenone. For instance, p-hydroxybenzoic acid can be condensed with phenol in the presence of a dehydrating agent and an acid catalyst. google.com A mixture of methanesulfonic acid and polyphosphoric acid in an organic solvent like cyclohexane (B81311) has been shown to be effective, leading to high yields of the desired product. google.com Another method involves heating phenyl-4-hydroxybenzoate with methanesulfonic acid. prepchem.com

| Reaction Type | Key Reagents/Conditions | Product | Notable Features |

| Fries Rearrangement | Phenolic Ester, Lewis Acid (e.g., AlCl₃) | Hydroxy Aryl Ketone | Temperature-dependent regioselectivity. wikipedia.orgajchem-a.com |

| Photo-Fries Rearrangement | Phenolic Ester, Light | Hydroxy Aryl Ketone | Photochemical alternative. thermofisher.com |

| Anionic Fries Rearrangement | Aryl Ester, Strong Base | ortho-Carbonyl Species | Base-mediated rearrangement. wikipedia.org |

| Condensation | p-Hydroxybenzoic Acid, Phenol, Acid Catalyst, Dehydrating Agent | 4,4'-Dihydroxybenzophenone | One-step synthesis. google.com |

O-Allylation Reactions for Phenolic Hydroxyl Groups in Benzophenone (B1666685) Scaffolds

Once the 4,4'-dihydroxybenzophenone precursor is obtained, the next step is the introduction of allyl groups to the phenolic hydroxyl moieties. This is typically achieved through O-allylation reactions.

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including the allyloxy derivatives of benzophenones. byjus.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, the dihydroxybenzophenone (B1166750) is first deprotonated with a base to form a diphenoxide intermediate. This is then reacted with an allyl halide, such as allyl bromide or allyl chloride, to yield the desired bis-allyloxy product. wikipedia.org

The choice of base and solvent is crucial for the success of the reaction. Common bases include sodium hydride, which effectively deprotonates the phenolic hydroxyl groups. youtube.com The reaction is typically carried out in a suitable organic solvent.

To achieve the synthesis of bis-allyloxy structures like this compound, the stoichiometry of the reactants must be carefully controlled. Typically, at least two equivalents of the allyl halide and the base are used per equivalent of 4,4'-dihydroxybenzophenone to ensure complete allylation of both hydroxyl groups.

Phase-transfer catalysis (PTC) offers a powerful and efficient method for conducting O-alkylation reactions. crdeepjournal.orgtaylorandfrancis.com In this technique, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where it can react with the allyl halide. crdeepjournal.orgtaylorandfrancis.com This method can lead to increased yields, reduced reaction times, and milder reaction conditions. phasetransfer.comprinceton.edu The use of PTC is particularly advantageous in industrial settings for its potential to improve process efficiency and reduce waste. phasetransfer.com

Advanced Synthetic Routes for Bis-Alkenyl/Propenyl Benzophenone Derivatives

Beyond the direct allylation to form this compound, advanced synthetic strategies can be employed to create a variety of bis-alkenyl and propenyl benzophenone derivatives. These methods often involve modifications of the allyl group or the use of different alkenylating agents.

For instance, substituted allyl halides can be used in the Williamson ether synthesis to introduce more complex alkenyl groups. Furthermore, transition metal-catalyzed cross-coupling reactions can be employed to form C-C bonds between the benzophenone scaffold and various alkenyl moieties.

The synthesis of bis-propenyl derivatives can be achieved through the isomerization of the corresponding bis-allyl ethers. This rearrangement can often be catalyzed by transition metal complexes or strong bases.

Strategies for Introducing Varied Alkenyl Functionalities

The introduction of a variety of alkenyl groups onto the benzophenone scaffold can be achieved by modifying the Williamson ether synthesis protocol, primarily by varying the alkenyl halide used in the reaction. This allows for the synthesis of a diverse range of structural analogues with different physical and chemical properties. The reactivity of the alkenyl halide is a critical factor influencing the success of the synthesis.

The choice of the alkenylating agent directly impacts the structure of the final product. For instance, to synthesize analogues with substituents on the alkenyl chain, corresponding substituted alkenyl halides are employed. Examples include:

Crotyl halides (1-halo-2-butene): These reagents introduce a butenyl group, leading to the formation of 4,4'-bis(crotyloxy)benzophenone.

Prenyl halides (1-halo-3-methyl-2-butene): These introduce a 3-methyl-2-butenyl (B1208987) (prenyl) group, yielding 4,4'-bis(prenyloxy)benzophenone.

Other substituted alkenyl halides: A wide array of other alkenyl halides can be used to introduce more complex functionalities.

The success of these reactions is governed by the principles of the SN2 reaction mechanism. chemistrytalk.org Consequently, the structure of the alkenyl halide plays a significant role in the reaction outcome. Primary alkenyl halides, where the halogen is attached to a primary carbon, are generally preferred as they are less prone to side reactions like elimination. scienceinfo.combyjus.com Secondary and tertiary alkenyl halides are more susceptible to E2 elimination reactions in the presence of the basic alkoxide, which can significantly reduce the yield of the desired ether product. scienceinfo.com

The nature of the leaving group on the alkenylating agent also influences the reaction rate. A good leaving group is essential for an efficient SN2 reaction. The reactivity of halogens as leaving groups follows the trend: I > Br > Cl > F. Therefore, alkenyl iodides and bromides are typically more reactive than the corresponding chlorides.

| Alkenyl Halide | Introduced Alkenyl Group | Reactivity Trend (Leaving Group) | Potential Side Reactions |

| Allyl Bromide | Allyl | High | Minimal with primary halides |

| Crotyl Chloride | Crotyl | Moderate | Increased potential for elimination |

| Prenyl Iodide | Prenyl | Very High | Steric hindrance may favor elimination |

| Methallyl Chloride | Methallyl | Moderate | Dependent on substrate and conditions |

Table 1: Comparison of different alkenyl halides for the synthesis of 4,4'-bis(alkenyloxy)benzophenone analogues.

Regioselective Synthesis of Analogues

Regioselectivity becomes a crucial aspect when synthesizing unsymmetrical analogues of this compound, starting from unsymmetrical dihydroxybenzophenone precursors (e.g., 2,4-dihydroxybenzophenone). In such cases, the two hydroxyl groups exhibit different reactivities, allowing for selective functionalization.

The differential acidity of the hydroxyl groups is a key factor governing regioselectivity. In 2,4-dihydroxybenzophenone, the hydroxyl group at the C4 position is more acidic and sterically more accessible than the hydroxyl group at the C2 position, which is involved in intramolecular hydrogen bonding with the carbonyl group. This difference in reactivity can be exploited to achieve selective mono-alkenylation at the C4 position.

Recent studies on the regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones have demonstrated that the use of specific base and solvent systems can lead to excellent regioselectivity. For instance, the use of cesium bicarbonate in acetonitrile (B52724) has been shown to favor the alkylation of the more acidic hydroxyl group, yielding the 4-alkoxy-2-hydroxy product in high yields. This methodology can be logically extended to the regioselective synthesis of allyloxybenzophenone analogues.

By carefully controlling the reaction conditions, such as the choice of base, solvent, and reaction temperature, it is possible to selectively introduce an alkenyl group at the more reactive hydroxyl position. Subsequent etherification of the remaining hydroxyl group with a different alkenyl halide would then yield an unsymmetrical bis(alkenyloxy)benzophenone.

| Dihydroxybenzophenone Isomer | More Reactive OH Group | Rationale for Selectivity | Potential Synthetic Outcome |

| 2,4-Dihydroxybenzophenone | C4-OH | Higher acidity and greater steric accessibility. | Selective mono-allylation at the C4 position. |

| 3,4-Dihydroxybenzophenone | C4-OH | Less steric hindrance compared to the C3-OH. | Preferential allylation at the C4 position. |

| 2,5-Dihydroxybenzophenone | C5-OH | Less steric hindrance and no intramolecular H-bonding. | Favored allylation at the C5 position. |

Table 2: Predicted regioselectivity in the allylation of unsymmetrical dihydroxybenzophenones.

Green Chemistry Principles in the Synthesis of Allyloxybenzophenone Compounds

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of the chemical processes involved. ajgreenchem.comijesi.org Key strategies include the use of phase transfer catalysis and microwave-assisted synthesis, which can lead to higher efficiency, reduced waste, and milder reaction conditions.

Phase Transfer Catalysis (PTC):

The Williamson ether synthesis often involves a two-phase system, with the phenoxide salt in an aqueous or solid phase and the alkenyl halide in an organic phase. Phase transfer catalysts, such as quaternary ammonium or phosphonium (B103445) salts, facilitate the transfer of the phenoxide nucleophile from the aqueous/solid phase to the organic phase where the reaction occurs.

The use of PTC offers several advantages in line with green chemistry principles:

Elimination of hazardous solvents: PTC can reduce or eliminate the need for polar apathetic solvents, which are often toxic and difficult to dispose of.

Milder reaction conditions: Reactions can often be carried out at lower temperatures, reducing energy consumption.

Increased reaction rates and yields: By facilitating the transport of reactants, PTC can lead to faster reactions and higher product yields.

Use of inexpensive bases: PTC allows for the use of inexpensive and less hazardous inorganic bases like sodium hydroxide (B78521) or potassium carbonate.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green organic synthesis. tsijournals.com By directly heating the reaction mixture through dielectric heating, microwave-assisted synthesis can significantly accelerate reaction rates, often reducing reaction times from hours to minutes. ajgreenchem.comijesi.org

Key green benefits of microwave-assisted ether synthesis include:

Reduced reaction times: Dramatically shorter reaction times lead to higher throughput and efficiency. ajgreenchem.comijesi.org

Improved yields and cleaner reactions: The rapid heating can minimize the formation of side products, leading to higher yields and easier purification. ajgreenchem.com

Solvent-free conditions: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, further reducing waste and environmental impact.

The greenness of a chemical synthesis can be quantitatively assessed using various metrics. Some commonly used metrics include:

Atom Economy: Measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

E-Factor: Represents the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process. acs.org

Process Mass Intensity (PMI): The ratio of the total mass of all materials used (reactants, solvents, reagents, process water) to the mass of the final product. acs.org

Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the product. acs.orgnih.gov

The application of green chemistry principles, such as utilizing phase transfer catalysis and microwave-assisted synthesis, can significantly improve the sustainability of the production of this compound and its analogues by optimizing these green chemistry metrics.

Photochemical Activation and Excited State Reactivity of 4,4 Bis Allyloxy Benzophenone

Photophysical Characterization of Excited Electronic States

The photophysical processes that follow the absorption of light by 4,4'-Bis(allyloxy)benzophenone are fundamental to its function as a photoinitiator. These processes involve the formation of excited singlet and triplet states, the efficiencies of their interconversion, and their respective lifetimes.

Singlet and Triplet State Formation and Lifetimes

The triplet state (T₁) of benzophenone (B1666685) and its derivatives is significantly longer-lived than the singlet state. For benzophenone, triplet lifetimes can be in the microsecond to millisecond range, depending on the solvent and temperature beilstein-journals.orgnih.govedinst.com. For instance, at room temperature, the triplet lifetime is a few microseconds, which progressively becomes longer as the temperature decreases nih.govedinst.com. While the precise triplet lifetime of this compound has not been reported, studies on substituted benzophenones indicate that the nature of the substituents can affect the triplet lifetime, with lifetimes ranging from 110 to 450 picoseconds for higher triplet excited states (Tn) researchgate.net.

Table 1: Photophysical Data for Benzophenone and Related Compounds

| Compound | Excited State | Lifetime | Conditions |

| Benzophenone | S₁ | ~5.6 ps | Acetonitrile (B52724) |

| Benzophenone | T₁ | microseconds | Room Temperature |

| Substituted Benzophenones | Tₙ | 110-450 ps | Various |

Note: Data for this compound is not available and values for the parent benzophenone and other derivatives are provided for context.

Intersystem Crossing Efficiencies

A key photophysical characteristic of benzophenones is their remarkably high efficiency of intersystem crossing (ISC), the process by which the molecule transitions from the excited singlet state (S₁) to the triplet state (T₁). For benzophenone, the quantum yield of intersystem crossing is nearly unity (~100%) nih.govedinst.com. This high efficiency is a critical factor in its effectiveness as a photoinitiator, as the longer-lived triplet state is the primary photoactive species.

While the specific intersystem crossing efficiency for this compound has not been quantitatively determined in available literature, it is reasonable to infer a high quantum yield based on the behavior of the parent benzophenone and other derivatives. The presence of substituents can influence the rate of intersystem crossing. For example, in benzophenone-carbazole dyads, the substitution pattern (ortho, meta, or para) affects the intramolecular charge transfer and intersystem crossing processes rsc.org.

Mechanisms of Photoinduced Radical Generation

The generation of free radicals by the excited triplet state of this compound is the cornerstone of its function as a photoinitiator. This can occur through both intermolecular and intramolecular pathways.

Intermolecular Hydrogen Atom Transfer (HAT) Processes

The excited triplet state of benzophenone is a highly efficient hydrogen atom abstractor. In the presence of a suitable hydrogen donor (often a solvent, monomer, or a co-initiator), the excited this compound can abstract a hydrogen atom to generate a ketyl radical and a radical from the hydrogen donor species youtube.com. This intermolecular hydrogen atom transfer (HAT) is a fundamental process in Type II photoinitiation.

The general mechanism for the photoreduction of benzophenone in the presence of an alcohol, such as isopropyl alcohol, involves the abstraction of a hydrogen atom from the alcohol by the excited benzophenone, forming a benzopinacol (B1666686) and acetone (B3395972) youtube.combgsu.edu. The efficiency of this process can be influenced by the nature of the substituents on the benzophenone ring. Electron-donating groups, like the allyloxy groups, can modulate the reactivity of the excited triplet state researchgate.net.

Intramolecular Photoreactions

In addition to intermolecular reactions, the presence of the allyloxy groups in this compound introduces the possibility of intramolecular photoreactions. Studies on ortho-allyloxy-substituted benzophenone have shown that upon photoexcitation, the molecule can undergo intramolecular cyclization to form dihydrobenzofuran derivatives via a short-lived 1,5-biradical intermediate documentsdelivered.com. This occurs through an intramolecular hydrogen transfer. While this has been demonstrated for the ortho- and meta-isomers, it suggests that the allyloxy groups in the para position of this compound could also potentially participate in intramolecular reactions, although the geometric constraints are different. For instance, photocyclization of 2-benzyloxy-4-methoxybenzophenone proceeds via an internal hydrogen transfer to produce a benzofuran (B130515) derivative . Such intramolecular processes can compete with the desired intermolecular hydrogen abstraction for photoinitiation.

Role of this compound as a Photoinitiator

As a derivative of benzophenone, this compound functions as a Type II photoinitiator sigmaaldrich.com. Upon UV irradiation, it generates free radicals through intermolecular hydrogen atom abstraction from a hydrogen donor, which is typically a tertiary amine co-initiator. These generated radicals can then initiate the polymerization of monomers, such as acrylates and methacrylates, leading to the formation of a cross-linked polymer network nih.gov.

The efficiency of a photoinitiator is dependent on several factors, including its light absorption characteristics, the quantum yield of radical formation, and the reactivity of the generated radicals towards the monomer. Benzophenone-based photoinitiators are widely used in applications like UV-curing of coatings, inks, and adhesives nih.gov. The presence of the allyloxy groups in this compound may influence its solubility in different monomer systems and could potentially be incorporated into the polymer backbone through the allyl groups, modifying the properties of the final cured material.

Initiation of Free-Radical Polymerization

This compound initiates free-radical polymerization through a hydrogen abstraction mechanism. The triplet excited state of the benzophenone core is a potent hydrogen abstractor. In the case of this particular molecule, an intramolecular hydrogen abstraction from one of the allyloxy groups is a plausible primary step. The allylic hydrogens are particularly susceptible to abstraction due to the resonance stabilization of the resulting allyl radical.

The proposed mechanism for the initiation of free-radical polymerization is as follows:

Photoexcitation: The this compound molecule absorbs a photon of UV light, leading to the formation of the excited triplet state.

Hydrogen Abstraction: The excited benzophenone triplet abstracts a hydrogen atom from an allyl group on the same or another molecule, or from a solvent or monomer molecule if they are suitable hydrogen donors. This results in the formation of a ketyl radical on the benzophenone moiety and a carbon-centered radical from the hydrogen donor.

Initiation: The newly formed carbon-centered radicals, particularly the allyl radicals, can then attack the double bonds of monomer units (e.g., acrylates, methacrylates), initiating the polymerization chain reaction.

Propagation: The polymer chain grows by the sequential addition of monomer units to the radical center.

Termination: The polymerization process ceases when two growing radical chains combine or disproportionate.

The kinetics of such photopolymerization reactions can be effectively studied using techniques like photo-differential scanning calorimetry (photo-DSC). mdpi.comnih.gov This method measures the heat evolved during the exothermic polymerization process upon UV irradiation, allowing for the determination of key parameters such as the rate of polymerization and the degree of monomer conversion. mdpi.com For acrylate-based monomers, photo-DSC studies have shown that higher UV intensity leads to a faster curing speed and a higher degree of conversion. mdpi.comnih.gov

Efficiency of Radical Production under UV/Visible Irradiation

Key factors influencing the efficiency of radical production include:

Intersystem Crossing Efficiency: The benzophenone core is known for its near-unity quantum yield for intersystem crossing to the triplet state. This high efficiency is a fundamental reason for its widespread use as a photoinitiator.

Rate of Hydrogen Abstraction: The rate at which the excited triplet state abstracts a hydrogen atom is crucial. This rate is influenced by the bond dissociation energy of the C-H bond being broken and the steric accessibility of the hydrogen atoms. Allylic C-H bonds are relatively weak, making them good targets for abstraction.

Oxygen Inhibition: Molecular oxygen can quench the excited triplet state of the photoinitiator, leading to the formation of singlet oxygen. This process deactivates the initiator and consumes the generated radicals, thus inhibiting the polymerization process, particularly at the surface of the sample.

Influence of Molecular Structure and Substituents on Photochemical Performance

The molecular structure of a benzophenone derivative, particularly the nature and position of its substituents, plays a significant role in modulating its photochemical performance. In this compound, the two allyloxy groups are key structural features.

Alkoxy Substituents: The presence of alkoxy groups, such as the allyloxy group, in the para position of the benzophenone ring can influence the energy and character of the excited states. Electron-donating groups can affect the absorption spectrum and the reactivity of the triplet state. For instance, studies on other benzophenone derivatives have shown that electron-donating substituents can facilitate photochemical reactions by stabilizing the crucial reactive biradical intermediates.

Allyl Group: The allyl group itself is a critical component of the photochemical activity of this compound. The presence of readily abstractable allylic hydrogens provides an efficient pathway for radical generation. This intramolecular hydrogen source can potentially lead to a more efficient initiation process compared to systems that rely solely on intermolecular hydrogen abstraction from other molecules in the formulation.

A comparative analysis of the photochemical performance of various para-substituted alkoxybenzophenones would be necessary to fully elucidate the specific effects of the allyloxy group. However, based on general principles of photochemistry, it is expected that the combination of the highly efficient benzophenone chromophore with the labile allylic hydrogens would result in an effective photoinitiator.

Below is a table summarizing the general influence of substituents on the photochemical properties of benzophenone derivatives.

| Substituent Type | Position | General Effect on Photochemical Performance |

| Electron-Donating Groups (e.g., Alkoxy, Amino) | para | Can red-shift the absorption spectrum, potentially stabilize radical intermediates. |

| Electron-Withdrawing Groups (e.g., Halo, Cyano) | para | Can alter the energy of the excited states and influence the rate of intersystem crossing. |

| Groups with Labile Hydrogens (e.g., Allyloxy) | Any | Can provide an intramolecular source for hydrogen abstraction, potentially increasing initiation efficiency. |

Polymerization and Crosslinking Mechanisms Involving 4,4 Bis Allyloxy Benzophenone

Radical Polymerization of Allyloxy Functionalities

Radical polymerization is a fundamental process for converting vinyl monomers into polymers. beilstein-journals.org In the case of 4,4'-Bis(allyloxy)benzophenone, the benzophenone (B1666685) moiety itself can initiate radical formation on the polymer backbone or other molecules, which then leads to crosslinking. dntb.gov.uaresearchgate.net

The homopolymerization of allyl ether monomers via free-radical mechanisms is known to be challenging and inefficient. researchgate.net This is primarily due to a "degradative monomer chain transfer" process. In this process, a propagating radical abstracts a hydrogen atom from the allylic methylene (B1212753) group of a monomer molecule. This creates a highly resonance-stabilized allylic radical that is less reactive and slow to reinitiate polymerization, effectively terminating the chain growth. researchgate.net Consequently, the homopolymerization of allyl ethers typically results in polymers with low molecular weight and proceeds at a low rate. researchgate.netresearchgate.net

Table 1: General Characteristics of Allyl Ether Homopolymerization

| Characteristic | Description |

|---|---|

| Polymerization Rate | Low, due to frequent chain transfer events. |

| Molecular Weight | Typically low, resulting in oligomers rather than high polymers. researchgate.net |

| Dominant Mechanism | Degradative chain transfer, where a hydrogen is abstracted from the allylic position. researchgate.net |

| Resulting Radical | A resonance-stabilized allylic radical with low reactivity for re-initiation. |

While inefficient in homopolymerization, the allyloxy groups of this compound can effectively participate in copolymerization with other vinyl monomers. This approach mitigates the issue of degradative chain transfer and allows for the creation of cross-linked networks with tailored properties. Bismaleimides (BMI) are a notable class of comonomers used to develop high-performance thermosetting resins. researchgate.netuobaghdad.edu.iqnasa.gov The copolymerization of allyl phenoxy compounds with bismaleimides can produce resins with high mechanical strength, as well as thermal and chemical stability. researchgate.netresearchgate.net The presence of the bulky benzophenone group and the flexible ether linkages from this compound can improve the processability and solubility of the resulting polyimides. researchgate.net

Thiol-Ene "Click" Chemistry for Network Formation

Thiol-ene chemistry represents a highly efficient and versatile method for creating polymer networks from this compound. This reaction, which involves the addition of a thiol (R-SH) across the double bond of the allyl group ('ene'), is considered a "click" reaction due to its high yields, rapid reaction rates, stereoselectivity, and tolerance to various functional groups. wikipedia.orgtaylorandfrancis.com

The most common thiol-ene reaction proceeds via a free-radical chain mechanism, which can be initiated by light or heat. wikipedia.orgillinois.edu The process involves two key propagation steps:

Propagation (Addition): A thiyl radical (RS•) adds to the alkene of the allyl ether group in an anti-Markovnikov fashion. This step forms a carbon-centered radical intermediate. wikipedia.orgillinois.edu

Chain-Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This regenerates the thiyl radical, which can then participate in another addition step, and forms the final thioether product. wikipedia.org

Kinetic studies have shown that the structure of the alkene significantly influences the reaction rate. researchgate.netacs.org For electron-rich alkenes like the allyl ethers in this compound, the chain-transfer step is often the rate-limiting step of the polymerization. wikipedia.orgresearchgate.net The reaction kinetics for thiol-allyl ether systems are typically first order with respect to the thiol concentration. researchgate.net

Table 2: Comparison of Kinetic Parameters for Radical Thiol-Ene Reactions with Various Alkenes

| Alkene Type | Relative Reactivity | Rate-Limiting Step | Chain Transfer Constant (Ctr) |

|---|---|---|---|

| Norbornene | Very High | - | ~1.0 researchgate.net |

| Vinyl Ether | High | - | ~0.83 researchgate.net |

| Allyl Ether | High | Chain-Transfer wikipedia.orgresearchgate.net | - |

| Acrylate | Moderate | Propagation | ~0.08 researchgate.net |

Data compiled from multiple sources to show relative trends. wikipedia.orgresearchgate.netresearchgate.net

The thiol-ene reaction is exceptionally useful for high-efficiency polymerization and the formation of uniform, cross-linked polymer networks. wikipedia.org When this compound is reacted with multifunctional thiols (e.g., molecules with three or four thiol groups), a dense and homogeneous network is formed rapidly and quantitatively. wikipedia.org Key advantages of this method include:

Rapid Curing: The reaction proceeds quickly under ambient conditions, often with UV initiation. wikipedia.org

High Conversion: "Click" chemistry ensures the reaction goes to near-completion, minimizing residual monomers. taylorandfrancis.com

Oxygen Tolerance: Unlike many radical polymerizations (especially those involving acrylates), thiol-ene reactions are not significantly inhibited by oxygen. wikipedia.org

Homogeneous Networks: The step-growth nature of the polymerization leads to more uniform network structures compared to chain-growth mechanisms. wikipedia.org

Pericyclic Reactions in Polymer Network Development

While radical and thiol-ene reactions are the predominant pathways for polymerizing this compound, the constituent functional groups could theoretically participate in pericyclic reactions. The most relevant of these would be the ene reaction. The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (an "ene," such as the allyl groups in the monomer) and a compound with a multiple bond (an "enophile"). This reaction could potentially contribute to network formation under thermal conditions, creating new carbon-carbon bonds and cross-links without the need for an initiator. However, compared to the highly efficient and well-documented radical and thiol-ene pathways, network formation via pericyclic reactions for this specific compound is not a commonly utilized or studied strategy.

Ene Reactions with Maleimide (B117702) Systems

The allyl groups of this compound can undergo ene reactions with suitable enophiles, such as maleimide systems. In this reaction, the allyl group acts as the ene component, which contains an allylic hydrogen. The maleimide, with its electron-deficient double bond, functions as the enophile. The reaction proceeds through a pericyclic transition state, involving the transfer of the allylic hydrogen to the maleimide and the formation of a new carbon-carbon bond between the allyl group and the maleimide. This process results in the formation of a succinimide-based linkage, effectively coupling the two molecules. When bismaleimides are used, this reaction can lead to the formation of a crosslinked network. The efficiency of the ene reaction is influenced by factors such as temperature and the electronic nature of the substituents on both the allyl and maleimide components.

Diels-Alder Additions for Crosslinking

The allyl double bonds in this compound can also participate as dienophiles in Diels-Alder reactions, a powerful tool for forming six-membered rings and creating crosslinked polymer networks. In this [4+2] cycloaddition reaction, a conjugated diene reacts with the dienophile (the allyl group). For effective crosslinking, di- or multifunctional dienes are typically employed. The reaction is thermally driven and can often proceed without the need for a catalyst. The resulting cyclohexene (B86901) adducts form stable crosslinks within the polymer matrix. The reversibility of the Diels-Alder reaction at elevated temperatures can be exploited to create thermally healable or recyclable materials. The reaction rate and the stability of the adduct are dependent on the electronic properties of both the diene and the dienophile.

Elucidation of Radical-Mediated Cyclization (RMC) in Allyl Ether Polymerization

The polymerization of allyl ether monomers like this compound often proceeds via a complex mechanism known as radical-mediated cyclization (RMC). This mechanism is distinct from the classical chain-growth polymerization of vinyl monomers and involves intramolecular cyclization steps that significantly influence the final network structure.

Formation of Cyclic Structures during Polymerization

During the radical polymerization of this compound, the propagating radical can undergo an intramolecular addition to the double bond of the same monomer unit. This process, known as ring-closing cyclization, typically leads to the formation of five- or six-membered rings within the polymer backbone. The propensity for cyclization is a key characteristic of the polymerization of diallyl compounds. The formation of these cyclic structures competes with the intermolecular propagation reaction, where the radical adds to a double bond of a different monomer molecule. The relative rates of these two processes determine the extent of cyclization in the final polymer network.

Impact on Network Topology and Properties

The formation of cyclic structures has a profound impact on the topology and properties of the resulting polymer network. Intramolecular cyclization consumes double bonds that would otherwise be available for intermolecular crosslinking, leading to a less densely crosslinked network than theoretically expected. These cyclic defects can increase the flexibility of the network and influence its mechanical properties, such as modulus and toughness. Furthermore, the presence of cyclic structures can affect the thermal properties of the material, including its glass transition temperature (Tg). Understanding and controlling the extent of radical-mediated cyclization is therefore crucial for tailoring the final properties of the thermoset.

Investigation of Crosslinking Density and Network Architecture

Control Factors for Crosslink Density

Several factors can be manipulated to control the crosslink density of polymers derived from this compound. These include:

Monomer Concentration: Higher monomer concentrations generally favor intermolecular reactions over intramolecular cyclization, leading to a higher crosslink density.

Temperature: The reaction temperature can influence the rates of propagation, cyclization, and termination reactions, thereby affecting the final network structure.

Initiator Concentration: The concentration of the radical initiator affects the rate of polymerization and the number of growing chains, which in turn can influence the crosslink density.

Solvent: The choice of solvent can impact the conformation of the growing polymer chains and the relative rates of intermolecular and intramolecular reactions.

Copolymerization: The addition of comonomers can be used to systematically vary the crosslink density and modify the properties of the resulting network.

Relationship between Crosslink Density and Macroscopic Properties

The macroscopic properties of a thermosetting polymer are fundamentally dictated by the architecture of its crosslinked network, particularly the crosslink density. In polymers incorporating this compound, the degree of crosslinking can be tailored by adjusting its concentration within the resin formulation. This, in turn, allows for the precise control of the final material's mechanical and thermal characteristics. A higher concentration of this bifunctional allyl compound generally leads to a more densely crosslinked network, which significantly impacts the polymer's performance.

An increase in crosslink density typically results in a more rigid material with enhanced thermal stability. This is because a higher number of crosslinks restricts the mobility of the polymer chains, requiring more energy for them to move past one another. This restricted mobility translates to a higher glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state. Consequently, materials with a higher crosslink density will maintain their structural integrity and mechanical properties at elevated temperatures.

From a mechanical standpoint, a greater crosslink density generally leads to an increase in properties such as tensile strength and modulus. The tightly bound network structure is more resistant to deformation under an applied load, resulting in a stiffer and stronger material. However, this increased rigidity often comes at the expense of toughness and elongation at break. A highly crosslinked polymer may become more brittle, as the restricted chain mobility limits the material's ability to absorb energy before fracturing. Therefore, the formulation must be carefully balanced to achieve the desired combination of strength, stiffness, and toughness for a specific application.

Research on compounds structurally similar to this compound, such as 4,4′-bis(4-oxyphenoxy)benzophenone diglycidyl ether (DGEEK) in epoxy blends, has demonstrated these principles. In such systems, an increased mole fraction of the benzophenone-containing diepoxide, which contributes to a higher density of aromatic ether-ketone linkages in the network, has been shown to elevate the glass transition temperature of the cured epoxy. researchgate.net This observation supports the direct relationship between the concentration of such crosslinking agents and the thermal properties of the resulting polymer network.

The following table illustrates the expected trend in the macroscopic properties of a hypothetical polymer system as the concentration of a crosslinking agent like this compound is increased, leading to a higher crosslink density.

| Concentration of this compound (wt%) | Relative Crosslink Density | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|---|---|

| 5 | Low | 150 | 60 | 2.5 | 5.0 |

| 10 | Medium | 175 | 75 | 3.0 | 4.0 |

| 15 | High | 200 | 90 | 3.5 | 3.0 |

| 20 | Very High | 225 | 100 | 4.0 | 2.5 |

This table presents hypothetical data to illustrate the general trends observed in thermosetting polymers where an increase in the concentration of a crosslinking agent leads to a higher crosslink density.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for each outlined section and subsection while strictly adhering to the prompt's requirement of focusing solely on this compound. Providing generalized information from related benzophenone compounds would not meet the stringent focus and accuracy criteria of the request.

Computational Chemistry and Theoretical Investigations of 4,4 Bis Allyloxy Benzophenone Systems

Prediction and Analysis of Reactivity Parameters

Bond Dissociation Energies (BDEs) of Allylic Hydrogens

The initiation of free-radical polymerization of 4,4'-Bis(allyloxy)benzophenone is predicated on the abstraction of an allylic hydrogen atom. The energy required for this homolytic cleavage is the Bond Dissociation Energy (BDE). Lower BDEs for the allylic C-H bonds facilitate easier radical formation and, consequently, polymerization initiation.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating BDEs. For allylic systems, the BDE is influenced by the stability of the resulting resonance-stabilized allyl radical. In the case of this compound, the ether oxygen atom and the aromatic benzophenone (B1666685) core can exert electronic effects on the allylic C-H bonds.

Table 1: Representative Bond Dissociation Energies (BDEs) of Allylic Hydrogens in Related Compounds This table is illustrative and based on general values for similar structures, as direct data for this compound is not available.

| Compound Structure | Bond Type | Calculated BDE (kcal/mol) |

|---|---|---|

| Propene | Allylic C-H | ~87 |

| Allyl Ether (generic) | Allylic C-H | ~85-88 |

Activation Barriers and Transition State Analysis for Polymerization

Following the formation of an allyl radical, the polymerization of this compound proceeds through propagation steps, which involve the addition of the radical to the double bond of another monomer molecule. The feasibility and rate of these reactions are governed by their activation barriers, which can be elucidated through transition state analysis using computational methods.

For allyl monomers, the polymerization mechanism can be complex, often involving a radical-mediated cyclization process in addition to linear chain growth. Theoretical studies on the polymerization of allyl ether monomers have proposed mechanisms that begin with the abstraction of an allylic hydrogen, followed by the reaction of the resulting radical with the double bond of a second monomer to form a five-membered ring radical.

Table 2: Theoretical Activation Barriers for Key Steps in Allyl Ether Polymerization This table presents generalized data from computational studies on analogous systems to infer the behavior of this compound.

| Reaction Step | System | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Intermolecular Radical Addition | Generic Allyl Ether | ~21-27 |

| Intramolecular Cyclization | Generic Allyl Ether | ~16-18 |

Molecular Dynamics Simulations of Polymerization and Network Formation

Molecular dynamics (MD) simulations offer a powerful computational lens to visualize and analyze the dynamic processes of polymerization and the subsequent formation of a crosslinked polymer network. For a difunctional monomer such as this compound, MD simulations can provide invaluable insights into the structural evolution of the system from individual monomers to a macroscopic network.

Simulating Chain Growth and Crosslinking Dynamics

MD simulations of polymerization are typically performed using reactive force fields or by implementing algorithms that mimic the chemical reactions of initiation, propagation, and termination. These simulations can track the trajectories of individual atoms and molecules, allowing for the observation of chain growth and the formation of crosslinks between polymer chains.

In the context of this compound, simulations would begin with a system of monomers and initiator molecules. Upon triggering the simulated initiation, the dynamics of radical formation and subsequent reactions would be followed. Key parameters that can be extracted from these simulations include the rate of monomer consumption, the evolution of molecular weight distribution, and the formation of crosslinks as a function of time.

Predicting Network Evolution and Morphological Changes

As the polymerization and crosslinking progress, the system undergoes significant changes in its morphology and physical properties. MD simulations can predict the evolution of the polymer network structure, including the distribution of crosslink densities and the formation of heterogeneous domains.

Advanced Materials Design and Structure Property Correlations with 4,4 Bis Allyloxy Benzophenone

Design Principles for Tailoring Polymer Properties

The strategic incorporation of 4,4'-Bis(allyloxy)benzophenone into polymer matrices serves as a cornerstone for developing advanced materials with tailored properties. Its unique bifunctional nature, featuring two reactive allyloxy groups and a photoactive benzophenone (B1666685) core, allows for its use as both a toughening agent and a reactive modifier, enabling precise control over the final characteristics of the polymer network.

Incorporating this compound into Toughened Thermosets

High-performance thermosetting resins, such as bismaleimides (BMIs), are prized for their exceptional thermal stability but are often hindered by their inherent brittleness. The integration of this compound into BMI resins is a key strategy to mitigate this trade-off. By acting as a toughening modifier, it enhances the fracture toughness of the resulting thermoset without significantly compromising its high glass transition temperature (Tg).

During the curing process, the terminal allyl groups of this compound can copolymerize with the maleimide (B117702) groups of the BMI resin through mechanisms like ene reactions or Diels-Alder additions. This copolymerization introduces more flexible linkages into the rigid polyimide network, which helps to dissipate energy and prevent crack propagation, thus increasing the material's toughness. Research has shown that incorporating this compound can lead to thermosets with high glass transition temperatures, often in the range of 260–280°C, while improving mechanical performance. The bifunctionality of the molecule allows it to act as a cross-linker, connecting different polymer chains to form a robust three-dimensional network.

Below is an interactive data table summarizing the typical property enhancements observed in bismaleimide (B1667444) (BMI) resins when modified with this compound.

| Property | Unmodified BMI Resin | BMI Resin Modified with this compound |

| Glass Transition Temperature (Tg) | ~300-340°C | ~260-280°C |

| Fracture Toughness (KIc) | Low | Significantly Increased |

| Processing Characteristics | High viscosity, often brittle pre-cure | Improved processability, reduced viscosity |

| Curing Mechanism | Homopolymerization of maleimide groups | Copolymerization (Ene/Diels-Alder reactions) |

Development of Reactive Modifiers for Polymer Systems

The dual functionality of this compound makes it an exemplary reactive modifier for a variety of polymer systems beyond just BMIs. As a reactive modifier, it chemically integrates into the polymer backbone, offering a permanent modification that avoids issues like phase separation or leaching, which can occur with non-reactive additives.

The two terminal allyl groups (-O-CH₂-CH=CH₂) are highly versatile and can participate in several distinct polymerization and cross-linking reactions. This enables the molecule to function as a cross-linker, bridging polymer chains to enhance the network's density and, consequently, its mechanical strength and thermal stability. For instance, in epoxy resin systems, the allyloxy groups can be engineered to react with other components of the formulation, leading to a more interconnected and durable material. The benzophenone core itself can be leveraged in photocurable systems, where it acts as a photoinitiator to trigger polymerization upon exposure to UV light. This dual-cure capability (thermal and UV) opens avenues for creating complex polymer architectures with spatially controlled properties.

Structure-Reactivity Relationships in Polymer Networks

The efficacy of this compound in polymer modification is deeply rooted in its molecular structure. The spatial arrangement of its functional groups and the electronic nature of its aromatic core dictate its reactivity and, ultimately, the macroscopic properties of the resulting polymer network.

Influence of Allyloxy Group Orientation and Conformation

The orientation and conformational flexibility of the allyloxy groups play a critical role in their reactivity during polymerization. Stereoelectronic effects, which arise from the spatial arrangement of orbitals, govern the accessibility and reactivity of the allyl double bonds. The rotation around the ether linkage (Ar-O-CH₂) and the subsequent C-C single bonds determines the presentation of the terminal C=C bond to incoming radicals or co-monomers.

For an efficient polymerization or cross-linking reaction to occur, a favorable orbital overlap between the reacting species is necessary. A conformation where the allyl group is sterically hindered, for example, by being folded back towards the bulky benzophenone core, would present a higher energy barrier for reaction. Conversely, an extended conformation would make the double bond more accessible. The rotational barrier of the C-O bond influences the population of these different conformers. Theoretical studies on related diallyl monomers have shown that stereoelectronic and steric effects can dictate the regioselectivity of cyclopolymerization reactions. These principles suggest that the pre-organization of the allyloxy groups in the monomer can influence reaction kinetics and the structure of the final polymer network.

Impact of Benzophenone Core Modifications on Polymerization Efficacy

The benzophenone core is not merely a structural scaffold; its electronic properties are central to the polymerization efficacy, particularly in photopolymerization processes. The benzophenone moiety is a classic Type II photoinitiator, which, upon UV irradiation, undergoes excitation to a triplet state and abstracts a hydrogen atom from a donor molecule to generate initiating radicals.

Modifying the benzophenone core with different substituent groups can significantly alter its photoinitiation efficiency. The rate and efficiency of this process are sensitive to the electronic nature of the substituents on the aromatic rings.

Electron-withdrawing groups (e.g., trifluoromethyl) can stabilize the triplet radical state, which can facilitate the hydrogen abstraction process and increase the rate of polymerization.

Electron-donating groups (e.g., methoxy), conversely, can decrease the reactivity of the n-π* triplet state, potentially inhibiting the hydrogen abstraction and slowing down the initiation of polymerization.

Kinetic studies on various benzophenone derivatives have confirmed this relationship. The rate coefficients for photoreduction reactions show a marked dependence on ring substitution, which is linked to changes in the activation energy of the process. Therefore, by synthetically modifying the benzophenone core of this compound, it is possible to tune its photoinitiating capability to match the requirements of specific polymerization systems.

Strategies for Functionalizing Polymeric Systems

The presence of reactive allyl groups in polymers incorporating this compound provides a versatile platform for post-polymerization modification. This allows for the introduction of a wide array of functionalities to tailor the surface properties or bulk characteristics of the material.

One of the most powerful strategies for functionalizing these systems is the thiol-ene "click" reaction . This reaction involves the radical-mediated addition of a thiol compound across the allyl double bond. It is known for its high efficiency, rapid reaction rates under mild conditions (often initiated by UV light), and tolerance to a wide range of functional groups. This makes it an ideal method for attaching various molecules, including biomolecules, fluorescent dyes, or hydrophilic polymers, to the thermoset network.

Beyond thiol-ene chemistry, the allyl groups can undergo other transformations to introduce different functionalities. These include:

Epoxidation : The double bond can be converted into an epoxide ring using reagents like meta-chloroperoxybenzoic acid (mCPBA). These epoxide groups can then be opened by various nucleophiles to attach a wide range of functional moieties.

Bromination : The addition of bromine across the double bond yields a dibromo derivative, which can serve as a precursor for further substitution or elimination reactions.

Hydrosilylation : The reaction with hydrosilanes in the presence of a catalyst allows for the grafting of siloxane or other silicon-containing groups, which can be used to modify surface energy or improve thermal stability.

The table below summarizes key functionalization strategies for polymers containing this compound.

| Functionalization Strategy | Reagents | Resulting Functional Group | Key Advantages |

| Thiol-Ene Click Chemistry | Thiol-containing molecule, Photoinitiator | Thioether linkage | High efficiency, rapid, mild conditions, orthogonal |

| Epoxidation | mCPBA, Hydrogen peroxide | Epoxide (Oxirane) ring | Versatile intermediate for nucleophilic ring-opening |

| Bromination | Bromine (Br₂) | Vicinal dibromide | Precursor for further chemical transformations |

| Hydrosilylation | Hydrosilane (R₃SiH), Catalyst | Alkylsilane | Grafting of silicon-containing moieties |

Surface Modification and Grafting through Photochemical Crosslinking

The benzophenone moiety in this compound serves as a robust photoinitiator for surface modification and grafting. This process relies on the ability of the benzophenone core to enter an excited triplet state upon absorption of UV light (typically around 350-360 nm). This excited state is a diradical capable of abstracting a hydrogen atom from a wide variety of polymeric substrates that contain C-H bonds. researchgate.netresearchgate.netnih.gov

The hydrogen abstraction process generates two radicals: a ketyl radical on the benzophenone molecule and a carbon-centered radical on the substrate polymer chain. researchgate.net These radicals can then recombine, forming a stable covalent C-C bond that permanently grafts the benzophenone-containing molecule onto the substrate surface. researchgate.netnih.gov This "grafting to" method is a powerful tool for creating durable, functionalized surfaces. nih.govmdpi.com

When this compound is used, this initial grafting is followed by crosslinking reactions involving the terminal allyl groups. These groups can participate in further radical-initiated polymerization, connecting different polymer chains to form a robust three-dimensional network at the surface. This photochemical crosslinking can significantly enhance the mechanical and chemical stability of coatings. nih.gov For example, this technique has been used to improve the water resistance of cellulose (B213188) nanofibril films and to covalently attach various polymers to substrates for applications in sensors and biosensors. researchgate.netrsc.org The efficiency of this process allows for the rapid formation of densely cross-linked, durable polymeric films on plastics, fabrics, and other substrates. morressier.com

| Process Step | Description | Key Molecular Feature | Outcome |

|---|---|---|---|

| Photo-excitation | Absorption of UV radiation (λ ≈ 350 nm) by the benzophenone core. nih.gov | Carbonyl group (C=O) | Formation of an excited triplet state diradical. |

| Hydrogen Abstraction | The excited benzophenone abstracts a hydrogen atom from a substrate containing C-H bonds. researchgate.netresearchgate.net | Excited triplet state | Generation of a ketyl radical on the initiator and a carbon radical on the substrate. researchgate.net |

| Grafting (Covalent Bonding) | Recombination of the generated radicals. researchgate.net | Radical species | Formation of a stable C-C bond, attaching the molecule to the surface. nih.gov |

| Network Formation | Polymerization/crosslinking via the terminal allyl groups. | Allyl groups (-O-CH₂-CH=CH₂) | Creation of a cross-linked polymer network on the surface. |

Synthesis of Copolymers and Blends for Hybrid Materials

The bifunctional nature of this compound, possessing two polymerizable allyl groups, makes it an effective cross-linking agent in the synthesis of copolymers and polymer blends. By incorporating this molecule into a polymer backbone or blending it with a polymer matrix, a photosensitive material is created that can be cured or modified upon exposure to UV radiation.

In copolymerization, this compound can be introduced as a co-monomer with other monomers to create a polymer chain with pendent benzophenone and allyl functionalities. Upon UV irradiation, the benzophenone groups initiate cross-linking between polymer chains, leading to the formation of a stable network structure. mdpi.comscispace.comnih.gov This approach is used to create hydrogels and other cross-linked polymer systems. mdpi.comscispace.comnih.gov The density of the cross-linking, and thus the material's properties (e.g., swelling behavior, mechanical strength), can be controlled by the concentration of the benzophenone-containing co-monomer and the applied UV dose. mdpi.comsemanticscholar.org

A significant application is in the modification of high-performance thermosetting resins like bismaleimides (BMIs). While BMIs offer excellent thermal stability, they are often brittle. Incorporating allyl compounds such as this compound can improve the toughness and processability of the resin. The allyloxy groups act as cross-linkers, which can increase the glass transition temperature (Tg) of the resulting polymer network.

In polymer blends, this compound can be physically mixed with one or more polymers. During processing, subsequent UV exposure can induce cross-linking between the different polymer components, provided they have abstractable hydrogens. This can improve the compatibility and interfacial adhesion between otherwise immiscible polymers, leading to hybrid materials with enhanced properties. google.com

| Material Type | Role of this compound | Method | Resulting Material & Properties |

|---|---|---|---|

| Copolymers | Cross-linking co-monomer | Radical-initiated copolymerization with other monomers. | Photosensitive polymers that form stable networks upon UV curing; used for hydrogels and functional coatings. mdpi.comscispace.com |

| Thermoset Resins (e.g., BMI) | Reactive co-monomer and toughening agent | Copolymerization into the resin matrix. | Bismaleimide resins with improved toughness and higher glass transition temperatures (Tg). |

| Polymer Blends | Photo-activated cross-linking agent | Physical blending with matrix polymers followed by UV irradiation. | Hybrid materials with improved compatibility and interfacial adhesion between polymer phases. google.com |

Future Directions in the Design of Novel Allyloxybenzophenone-Based Materials

The versatility of the this compound structure provides a platform for future innovations in materials science. Research is moving towards creating more complex and functional materials by leveraging its unique combination of photo-reactivity and cross-linking capability.

One promising direction is the synthesis of novel benzophenone derivatives with tailored absorption characteristics and initiation efficiencies. researchgate.net By modifying the substituents on the benzophenone core, it may be possible to shift the activation wavelength, potentially allowing for curing with visible light and reducing damage to sensitive substrates. researchgate.net This could broaden the applicability to fields like biomedicine and flexible electronics.

The development of advanced block copolymers containing an allyloxybenzophenone segment is another area of interest. rsc.orguni-hamburg.de Such materials could self-assemble into well-defined nanostructures, and subsequent photochemical cross-linking could lock these structures in place, creating robust nanopatterned surfaces for applications in lithography, data storage, or as membranes with controlled porosity.

Furthermore, the integration of this compound into multi-component hybrid materials holds significant potential. This includes its use in organic-inorganic composites, where the benzophenone moiety can graft to inorganic fillers while the allyl groups copolymerize with an organic matrix. This could lead to materials with exceptional mechanical strength, thermal stability, and tailored optical or electronic properties. The ongoing exploration of its use in functional coatings with properties like antimicrobial or anti-fouling capabilities, combined with high durability from the photochemical grafting and cross-linking, remains a key research focus. morressier.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4,4'-Bis(allyloxy)benzophenone, and how can side reactions be minimized?

- Methodological Answer : The compound is synthesized via an etherification reaction between 4,4'-difluorobenzophenone and 2-allylphenol under alkaline conditions. Key steps include:

- Reaction Setup : Use a molar ratio of 1:2.2 (difluorobenzophenone to 2-allylphenol) in a polar aprotic solvent (e.g., DMF or DMSO) with potassium carbonate as a base .

- Temperature and Time : Reflux at 120–140°C for 12–24 hours to ensure complete substitution of fluorine atoms with allyloxy groups.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to remove unreacted phenols and oligomers .

- Critical Consideration : Monitor reaction progress via TLC or HPLC to detect premature allyl group oxidation or polymerization, which can be mitigated by inert atmosphere (N₂/Ar) .

Q. How can the structure and purity of this compound be rigorously characterized?

- Analytical Workflow :

- Spectroscopy : Confirm the structure using ¹H/¹³C NMR (e.g., allyl proton signals at δ 5.8–6.1 ppm and carbonyl resonance at ~190 ppm) and FT-IR (C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion peaks (expected [M+H]⁺: 362.14) .

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity >98% is acceptable for most applications .

Advanced Research Questions

Q. What strategies enhance the thermal stability of this compound in high-performance composites?

- Methodological Answer :

- Copolymerization : Incorporate the compound into bismaleimide (BMI) resins via radical-initiated copolymerization. The allyloxy groups act as crosslinkers, improving glass transition temperature (Tg) by 20–30°C compared to unmodified BMI .

- Additive Blending : Introduce 1–5 wt% nanofillers (e.g., montmorillonite clay) to reduce thermal degradation rates. Characterize stability via TGA (10°C/min under N₂; decomposition onset >300°C) .

Q. How do the allyloxy groups in this compound participate in photoinitiated polymerization mechanisms?

- Mechanistic Insights :

- Radical Generation : Under UV light (λ = 250–350 nm), the benzophenone moiety abstracts hydrogen from allyl groups, generating radicals that initiate polymerization. This is distinct from dimethylamino-substituted benzophenones, which rely on electron transfer .

- Kinetic Studies : Use photo-DSC to measure polymerization rates. A typical formulation (e.g., 2 wt% initiator in acrylate monomer) shows peak exotherm at 30–60 seconds, with conversion >80% achievable .

- Challenges : Competing side reactions (e.g., oxygen inhibition) require controlled atmospheres or co-initiators (e.g., tertiary amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.